molecular formula C18H18N2O2 B14372656 1-Benzyl-5-ethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione CAS No. 89635-43-8

1-Benzyl-5-ethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Cat. No.: B14372656
CAS No.: 89635-43-8
M. Wt: 294.3 g/mol
InChI Key: FJBCESKVVUBLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-ethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a synthetic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-ethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride, ethylamine, and phthalic anhydride.

    Condensation Reaction: Benzyl chloride reacts with ethylamine to form N-benzylethylamine.

    Cyclization: N-benzylethylamine undergoes cyclization with phthalic anhydride to form the benzodiazepine core structure.

    Final Modifications: Additional chemical modifications may be performed to introduce specific functional groups or to enhance the compound’s properties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-ethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: The compound’s potential therapeutic effects, such as anxiolytic or anticonvulsant properties, may be explored.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-ethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as:

    Receptors: The compound may bind to benzodiazepine receptors in the central nervous system, modulating neurotransmitter activity.

    Pathways: It may influence signaling pathways involved in anxiety, muscle relaxation, or seizure control.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and muscle relaxant properties.

    Lorazepam: Another benzodiazepine used for its sedative and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

1-Benzyl-5-ethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique benzyl and ethyl substituents may influence its binding affinity and selectivity for specific receptors.

Properties

CAS No.

89635-43-8

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

5-benzyl-1-ethyl-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C18H18N2O2/c1-2-19-15-10-6-7-11-16(15)20(18(22)12-17(19)21)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI Key

FJBCESKVVUBLMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(=O)N(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.